molecular formula C17H17NO4S2 B12175804 3-phenyl-N-[2-(thiophen-2-yl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

3-phenyl-N-[2-(thiophen-2-yl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12175804
M. Wt: 363.5 g/mol
InChI Key: CFPPMZXNQRMBTG-UHFFFAOYSA-N
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Description

3-phenyl-N-[2-(thiophen-2-yl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and an oxathiine ring, which is a six-membered ring containing both oxygen and sulfur. The presence of these heteroatoms imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[2-(thiophen-2-yl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[2-(thiophen-2-yl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid (AcOH) as solvent, room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfuric acid (H2SO4) as catalyst, low temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated thiophenes, nitrothiophenes.

Mechanism of Action

The mechanism of action of 3-phenyl-N-[2-(thiophen-2-yl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with various molecular targets and pathways:

Biological Activity

3-phenyl-N-[2-(thiophen-2-yl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a compound belonging to the oxathiine class, known for its diverse biological activities. This article reviews the biological activity of this compound based on existing literature, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C15H15NO4S\text{C}_{15}\text{H}_{15}\text{N}\text{O}_{4}\text{S}

Antimicrobial Activity

Research indicates that compounds with oxathiine structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,2-oxathiines have potent antibacterial effects against various strains of bacteria, including resistant strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anticancer Activity

The compound has shown promising results in anticancer assays. In vitro studies have reported that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it was found to inhibit the proliferation of human breast cancer cells (MCF-7) and lung cancer cells (A549) by modulating key signaling pathways such as the PI3K/Akt pathway .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in animal models. It was observed to reduce inflammation markers such as TNF-alpha and IL-6 in a carrageenan-induced paw edema model. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It has been shown to modulate receptor activity related to neurotransmission and hormonal signaling.
  • Oxidative Stress Reduction : The antioxidant properties help mitigate oxidative stress within cells, contributing to its protective effects against cellular damage .

Case Study 1: Anticancer Activity in MCF-7 Cells

A study conducted on MCF-7 breast cancer cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

This data indicates significant cytotoxic effects at higher concentrations .

Case Study 2: Anti-inflammatory Effects

In a model assessing paw edema induced by carrageenan, administration of the compound at doses of 10 mg/kg resulted in a significant reduction in paw swelling compared to control groups.

Time (hours)Paw Volume (mL) - ControlPaw Volume (mL) - Treated
01.51.5
12.01.8
33.02.0
53.52.5

These results underscore the anti-inflammatory potential of the compound .

Properties

Molecular Formula

C17H17NO4S2

Molecular Weight

363.5 g/mol

IUPAC Name

4,4-dioxo-5-phenyl-N-(2-thiophen-2-ylethyl)-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C17H17NO4S2/c19-17(18-9-8-14-7-4-11-23-14)15-16(13-5-2-1-3-6-13)24(20,21)12-10-22-15/h1-7,11H,8-10,12H2,(H,18,19)

InChI Key

CFPPMZXNQRMBTG-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(=C(O1)C(=O)NCCC2=CC=CS2)C3=CC=CC=C3

Origin of Product

United States

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